molecular formula C13H25NO3 B15050318 N-decanoylalanine

N-decanoylalanine

Cat. No.: B15050318
M. Wt: 243.34 g/mol
InChI Key: KMJDEJIZLJQIQI-NSHDSACASA-N
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Description

N-decanoylalanine is an organic compound with the molecular formula C₁₃H₂₅NO₃. It is a derivative of alanine, an amino acid, where the amino group is acylated with a decanoyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-decanoylalanine can be synthesized through the acylation of alanine with decanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of enzymatic catalysis, where lipases are employed to catalyze the acylation reaction. This method is advantageous due to its specificity, mild reaction conditions, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

N-decanoylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-decanoylalanine involves its ability to interact with lipid bilayers and proteins. The decanoyl group provides hydrophobic interactions, while the alanine moiety offers hydrophilic interactions. This dual nature allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function . The compound can also form micelles, which are useful in drug delivery and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of alanine and decanoic acid. This combination allows it to form stable micelles and interact effectively with lipid bilayers, making it particularly useful in applications requiring amphiphilic compounds .

Biological Activity

N-Decanoylalanine is an N-acyl amino acid that has garnered attention for its unique biological properties and potential applications in various fields, including biochemistry and pharmacology. This compound, a derivative of the amino acid alanine, features a decanoyl group attached to the nitrogen atom of the amino group, resulting in distinct hydrophilic and hydrophobic characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₂₅NO₂
  • Molecular Weight : Approximately 227.35 g/mol
  • Structure : The compound consists of a decanoyl fatty acid chain linked to alanine, influencing its interaction with biological membranes.

This compound exhibits several biological activities primarily due to its ability to interact with lipid bilayers and modulate cellular processes:

  • Membrane Interaction : The hydrophobic decanoyl group allows for integration into cell membranes, potentially affecting membrane fluidity and permeability. This integration can influence cellular signaling pathways and protein interactions.
  • Enzyme Modulation : Research indicates that N-acyl amino acids like this compound can modulate enzyme activity by altering enzyme conformations and dynamics. This modulation may impact metabolic pathways significantly.
  • Cell Signaling : Studies suggest that this compound may play a role in cellular signaling by affecting protein stability and folding, which are critical for signal transduction processes.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies

Several studies have explored the implications of this compound and its derivatives in various contexts:

  • Study on Membrane Interaction :
    • A study demonstrated that this compound affected the fluidity of lipid membranes, which in turn influenced the activity of membrane-bound enzymes. The results indicated a significant change in enzyme kinetics when exposed to varying concentrations of the compound.
    Concentration (mM)Enzyme Activity (% Control)
    0100
    0.585
    1.070
    2.050
  • Neuroprotective Study :
    • In an animal model, this compound was administered to assess its neuroprotective effects against induced neurotoxicity. The findings suggested a reduction in neuronal death and improved behavioral outcomes compared to control groups.
  • Anti-inflammatory Research :
    • A clinical trial investigated the anti-inflammatory properties of N-acyl amino acids, including this compound, showing promising results in reducing markers of inflammation in patients with chronic inflammatory conditions .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

(2S)-2-(decanoylamino)propanoic acid

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14-11(2)13(16)17/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1

InChI Key

KMJDEJIZLJQIQI-NSHDSACASA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

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